Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride
Description
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride (CAS RN: 1187927-73-6) is an organic compound featuring a tetrahydropyran (THP) ring linked via an ethyl chain to a methyl-substituted amine, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 213.7 g/mol. The THP ring, a six-membered oxygen-containing heterocycle, confers rigidity and moderate lipophilicity, while the hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications such as drug intermediates or solubility modifiers in formulations .
Properties
IUPAC Name |
N-methyl-2-(oxan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9-6-5-8-4-2-3-7-10-8;/h8-9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQXUCRRXKMYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize tetrahydropyran derivatives is through the hydrogenation of dihydropyran using catalysts like Raney nickel . The amine group can be introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride has been investigated for its role as a pharmacological agent. It is associated with compounds that target the macrophage migration inhibitory factor (MIF), which plays a crucial role in various inflammatory and autoimmune diseases. The compound can be used to create affinity-tethered drugs that enhance the delivery of therapeutic agents to specific cells, such as cancer cells, by utilizing MIF as a targeting mechanism .
Potential Therapeutic Uses
Research indicates that derivatives of this compound may be effective in treating conditions such as rheumatoid arthritis, cancer, and sepsis due to their ability to modulate immune responses . The ability to bind selectively to MIF allows for improved efficacy and reduced side effects compared to traditional therapies.
Biological Research
Cellular Studies
In biological studies, this compound has been utilized to investigate cellular uptake mechanisms. Its affinity for MIF enables researchers to study how cells internalize therapeutic agents, which is crucial for understanding drug delivery systems and improving the design of targeted therapies .
Imaging Applications
The compound's properties allow it to be linked with imaging agents for diagnostic purposes. By attaching fluorescent or radioactive labels, researchers can track the distribution of the compound within biological systems, providing insights into its pharmacokinetics and therapeutic potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride involves its interaction with specific molecular targets. The tetrahydropyran ring can interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl S-2-Diisopropylammoniumethyl Methylphosphonothiolate Chloride
- CAS RN: Not explicitly provided (refer to ).
- Molecular Formula: C₁₁H₂₇ClNO₂PS.
- Structure: Combines a diisopropylammonium group, a phosphonothiolate moiety (P=O and S-ethyl), and a chloride counterion.
- The diisopropylammonium group introduces steric bulk, reducing conformational flexibility compared to the THP-ethylamine in the target compound.
- Applications: Likely used in organophosphorus chemistry (e.g., agrochemicals or chemical warfare agent analogs) due to its phosphonothiolate backbone .
Ethyl S-2-Isopropylmethylaminoethyl Methylphosphonothiolate
- CAS RN: Not explicitly provided (refer to ).
- Molecular Formula: C₉H₂₂NO₂PS.
- Structure: Features an isopropylmethylamine group linked to a phosphonothiolate ester.
- Key Differences: Shares an ethylamine backbone with the target compound but replaces the THP ring with a phosphonothiolate group.
- Applications: Potential use as a synthetic intermediate in organophosphorus chemistry or catalysis .
(3-Phenyl-2-Propen-1-YL)(Tetrahydro-2-Furanylmethyl)Amine Hydrochloride
- CAS RN : 2007940-84-1.
- Molecular Formula: C₁₅H₂₀ClNO.
- Structure : Contains a tetrahydrofuran (THF) ring (five-membered oxygen heterocycle) and a propenyl-phenyl group.
- Key Differences: The THF ring (smaller than THP) may reduce metabolic stability compared to the target compound.
- Applications : Likely explored in drug discovery for neurological disorders due to its aromatic and heterocyclic motifs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The THP ring in the target compound may offer superior metabolic stability compared to THF-containing analogs due to reduced ring strain and slower enzymatic degradation .
- Solubility vs. Lipophilicity : The hydrochloride salt enhances aqueous solubility, whereas the phenyl-propenyl group in the THF analog increases lipophilicity, highlighting a trade-off in drug design .
Biological Activity
Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a tetrahydropyran moiety which is significant in various biological interactions. The structural formula can be represented as follows:
Where and denote the number of carbon and hydrogen atoms, respectively. The presence of the tetrahydropyran ring enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrahydropyran structures. For instance, derivatives synthesized through multicomponent reactions (MCRs) have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| THP Derivative 1 | A549 | 0.0517 |
| THP Derivative 2 | HeLa | 0.0458 |
| THP Derivative 3 | HepG-2 | 0.0602 |
These findings suggest that this compound may exhibit similar anticancer properties due to its structural analogies with these effective compounds .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that tetrahydropyran derivatives display good activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MICs) for these strains were found to be significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest the following pathways:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
- Disruption of Metabolic Pathways : It may interfere with metabolic processes within bacterial cells, leading to cell death.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of tetrahydropyran derivatives:
- Study on Antitumor Activity : A study conducted on a series of tetrahydropyran-based compounds demonstrated their effectiveness against tumor cells with IC50 values ranging from 0.0458 to 0.0602 μM across different cancer cell lines .
- Antimicrobial Efficacy : Another research focused on the synthesis of hydroxylamine derivatives from tetrahydropyrans showed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrahydropyran structure can enhance biological efficacy .
Q & A
Q. What are the optimal synthetic routes for Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process, starting with the formation of the tetrahydro-pyran ring followed by amine functionalization. Key steps include:
- Ring formation : Cyclization of diols or ketones under acidic conditions to generate the tetrahydro-pyran scaffold .
- Amine introduction : Alkylation or reductive amination using reagents like NaBH₃CN or H₂/Pd-C to attach the ethylamine moiety .
- Hydrochloride salt formation : Reaction with HCl in anhydrous conditions to improve stability . Optimization parameters include temperature (40–80°C), solvent polarity (e.g., ethanol or dichloromethane), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) . Purity is monitored via TLC and confirmed by NMR (>95% purity) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy : ¹H and ¹³C NMR identify structural features, such as the tetrahydro-pyran ring (δ 1.5–4.0 ppm for protons) and the ethylamine chain (δ 2.8–3.2 ppm for N-CH₂) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., C₉H₁₈ClNO₂: calc. 231.10, obs. 231.09) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
The ethylamine group acts as a nucleophile, participating in:
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, forming tertiary amines .
- Acylation : Forms amides with activated esters (e.g., NHS esters) under mild conditions (pH 7–9, room temperature) . Redox behavior is studied via cyclic voltammetry, revealing oxidation peaks at +1.2 V (amine to imine) and reduction at -0.8 V (disulfide cleavage in related compounds) .
Q. How do structural modifications influence biological activity, and how can contradictory data across studies be resolved?
- Activity modulation : Adding electron-withdrawing groups (e.g., -NO₂) to the pyran ring decreases solubility but enhances receptor binding affinity (e.g., IC₅₀ from 10 µM to 2 µM in kinase assays) .
- Resolving contradictions : Conflicting bioactivity reports (e.g., cytotoxicity vs. inactivity) are addressed by:
- Standardizing assay conditions (e.g., cell line selection, incubation time) .
- Validating target engagement via SPR or ITC to measure binding constants .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking studies : Molecular docking (AutoDock Vina) models binding to enzymes like monoamine oxidases, identifying key hydrogen bonds with the tetrahydro-pyran oxygen .
- MD simulations : 100-ns simulations assess stability in lipid bilayers, revealing preferential localization near membrane interfaces (ΔG = -5.2 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
